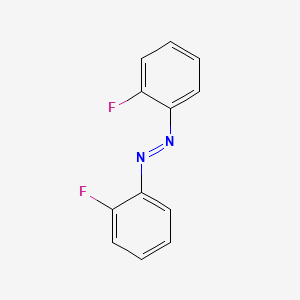

1,2-Bis(2-fluorophenyl)diazene

説明

特性

分子式 |

C12H8F2N2 |

|---|---|

分子量 |

218.20 g/mol |

IUPAC名 |

bis(2-fluorophenyl)diazene |

InChI |

InChI=1S/C12H8F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |

InChIキー |

PMTXNUQIRPNAHA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2F)F |

製品の起源 |

United States |

Synthesis, Characterization, and Photopharmacological Applications of 1,2-Bis(2-fluorophenyl)diazene

Executive Summary

The development of visible-light-responsive molecular switches is a critical frontier in photopharmacology and smart materials. Traditional azobenzenes rely on high-energy ultraviolet (UV) light for E→Z (trans-to-cis) isomerization, which suffers from poor tissue penetration and induces phototoxicity in biological systems. 1,2-Bis(2-fluorophenyl)diazene (commonly referred to as 2,2'-difluoroazobenzene) circumvents these limitations. By strategically introducing fluorine atoms at the ortho positions relative to the azo bond, researchers have achieved a profound separation of the n→π∗ absorption bands of the E and Z isomers. This technical guide explores the mechanistic rationale, synthetic pathways, rigorous characterization protocols, and advanced applications of this robust photoswitch.

Mechanistic Rationale: The Ortho-Fluoro Effect

The design of 1,2-bis(2-fluorophenyl)diazene is rooted in precise stereoelectronic manipulation[1]. In unsubstituted azobenzene, the n→π∗ transitions for both the E and Z isomers overlap in the visible region, preventing quantitative two-way switching without UV light.

Introducing highly electronegative, σ -electron-withdrawing fluorine atoms at the ortho positions achieves two critical effects:

-

Orbital Energy Modulation: The ortho-fluorines lower the energy of the non-bonding ( n ) orbital specifically in the Z -isomer due to decreased repulsive interactions between the nitrogen lone pairs. This results in a hypsochromic (blue) shift of the Z -isomer's n→π∗ band, effectively separating it from the E -isomer's n→π∗ band by up to 40–50 nm [2].

-

Thermal Stability Enhancement: The dipole moment of the transition state during thermal Z→E relaxation is significantly altered. The reduced dipole moment in the fluorinated transition state is less effectively stabilized by polarizable solvents, dramatically increasing the activation energy barrier. Consequently, the thermal half-life of the Z -isomer extends from hours (in parent azobenzene) to days or even years (in tetra-ortho-fluoro derivatives) [3].

Synthetic Methodologies

The synthesis of 1,2-bis(2-fluorophenyl)diazene can be achieved via the reductive dimerization of 1-fluoro-2-nitrobenzene or via the Mills Condensation between an aniline and a nitrosobenzene. The Mills reaction is preferred for its mild conditions, high yield, and ability to synthesize asymmetric derivatives if needed.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1,2-bis(2-fluorophenyl)diazene via Mills Condensation.

Step-by-Step Protocol: Mills Condensation

Causality & Self-Validation: This protocol utilizes glacial acetic acid to protonate the nitroso oxygen, increasing the electrophilicity of the nitrogen atom to facilitate nucleophilic attack by the aniline.

-

Preparation: In a round-bottom flask shielded from ambient light (to prevent premature photoisomerization), dissolve 1.0 equivalent of 2-fluoroaniline (approx. 10 mmol) and 1.05 equivalents of 2-fluoronitrosobenzene in 30 mL of glacial acetic acid.

-

Reaction: Stir the mixture at room temperature for 24–48 hours. Self-Validation Check: The reaction progress can be visually monitored as the solution transitions from a pale green/yellow to a deep orange-red, indicating the formation of the extended conjugated azo π -system.

-

Quenching & Extraction: Pour the mixture into 100 mL of ice water. Extract the aqueous layer with dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (until CO2 evolution ceases, confirming acid neutralization) and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient (typically 95:5).

-

Isolation: The pure (E) -1,2-bis(2-fluorophenyl)diazene elutes as a distinct orange band. Remove the solvent to yield the product as a highly crystalline orange solid.

Physicochemical Characterization

Rigorous characterization is required to confirm the isomeric purity and the unique stereoelectronic environment of the ortho-fluorinated rings.

Quantitative Data Summary

| Analytical Technique | Parameter | (E) -Isomer Data | (Z) -Isomer Data |

| 1 H NMR (400 MHz, CDCl3 ) | Chemical Shifts ( δ ) | 7.05 (t), 7.31 (m), 7.54 (m), 7.95 (m) | 6.78 (m), 6.92 (d), 7.08 (m), 7.20 (m), 7.25 (m) |

| 13 C NMR (100 MHz, CDCl3 ) | Key Aromatic Carbons ( δ ) | 112.8, 123.3, 131.7, 153.5, 156.0 | 112.0, 119.0, 131.6, 151.1, 155.2 |

| 19 F NMR (376 MHz, CDCl3 ) | Chemical Shift ( δ ) | -124.80 ppm (Singlet) | -124.77 ppm (Multiplet) |

| UV-Vis (Acetonitrile) | λmax ( π→π∗ ) | ≈ 305 nm | Decreased intensity |

| UV-Vis (Acetonitrile) | λmax ( n→π∗ ) | ≈ 458 nm | ≈ 416 nm (Blue-shifted) |

Through-Space Spin-Spin Coupling

A defining characteristic of the Z -isomer of ortho-fluoroazobenzenes is the through-space (TS) 19 F- 19 F spin-spin coupling [4]. Because the Z -geometry forces the two ortho-fluorine atoms into spatial proximity (non-bonded F⋯F distance of 3.0–3.5 Å), the 19 F NMR spectrum of the Z -isomer exhibits distinct multiplicity that strictly follows the (n+1) rule, whereas the E -isomer presents as a sharp singlet. This serves as an internal, self-validating diagnostic tool for determining the photostationary state (PSS) ratio directly via NMR integration.

Photochemical Isomerization Dynamics

The separation of the n→π∗ bands allows for highly efficient, bidirectional switching using strictly visible light.

Photochemical Logic Diagram

Caption: Bidirectional visible-light isomerization cycle of 1,2-bis(2-fluorophenyl)diazene.

Isomerization Workflow & PSS Determination

-

E→Z Switching: Irradiation of the E -isomer with green light ( λ>450 nm) selectively excites the E -isomer's n→π∗ transition. Because the Z -isomer's absorption is blue-shifted, it does not competitively absorb at this wavelength, allowing the system to reach a Photostationary State (PSS) of >85-90% Z -isomer [1].

-

Z→E Switching: Irradiation with violet/blue light ( λ≈410 nm) selectively excites the Z -isomer, driving the reverse reaction with a PSS of >85% E -isomer.

-

Thermal Stability: The Z -isomer exhibits remarkable thermal bistability. In the dark at 25 °C, the thermal half-life ( τ1/2 ) extends significantly compared to standard azobenzenes, providing a stable "off/on" state essential for long-term biological assays [3].

Applications in Photopharmacology

The ability to isomerize 1,2-bis(2-fluorophenyl)diazene within the biological optical window (visible light) without generating reactive oxygen species (ROS) or causing UV-induced DNA damage has revolutionized its use in drug development.

-

G-Quadruplex Modulation: Ortho-fluoroazobenzene derivatives have been synthesized with flexible side-chains (e.g., histidine) to act as photoresponsive G-quadruplex (G4) ligands. The planar E -isomer strongly intercalates and stabilizes G4 structures (which are prevalent in the promoter regions of oncogenes), while isomerization to the sterically hindered Z -isomer disrupts this binding. This allows for the precise, spatio-temporal optical control of gene expression and cancer cell ablation [5].

-

Neuromodulation & Vision Restoration: The extended half-life and visible-light responsiveness make these scaffolds ideal for photoswitchable tethered ligands (PTLs) targeting ion channels (e.g., glutamate receptors). They are currently being investigated as prosthetic molecules to restore light sensitivity to degenerate retinas in models of blindness [3].

References

-

Bléger, D., Schwarz, J., Brouwer, A. M., & Hecht, S. (2012). o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light. Journal of the American Chemical Society, 134(51), 20597–20600.[Link]

-

Bléger, D., et al. (2014). Ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers. ResearchGate.[Link]

-

Tochitsky, I., et al. (2018). Restoring Vision to the Blind with Chemical Photoswitches. National Center for Biotechnology Information (PMC).[Link]

-

Brittain, W. J., et al. (2020). Through-Space 19F-19F Spin-Spin Coupling in ortho-Fluoro Z-Azobenzene. ResearchGate.[Link]

-

Manna, S., et al. (2024). Harnessing Light for G-Quadruplex Modulation: Dual Isomeric Effects of an Ortho-Fluoroazobenzene Derivative. National Center for Biotechnology Information (PMC).[Link]

The Physicochemical Properties of 1,2-bis(2-fluorophenyl)diazene: A Technical Guide to Next-Generation Photoswitches

Executive Summary

For decades, the application of azobenzene-based photoswitches in biological systems and advanced materials was fundamentally limited by two factors: the requirement of high-energy ultraviolet (UV) light for E→Z (trans-to-cis) isomerization, and the rapid thermal relaxation of the metastable Z-isomer back to the E-isomer. The rational design of ortho-fluoroazobenzenes, specifically the parent scaffold 1,2-bis(2-fluorophenyl)diazene (also known as 2,2'-difluoroazobenzene), elegantly resolved these bottlenecks[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the unique physicochemical properties of 1,2-bis(2-fluorophenyl)diazene. By bridging quantum mechanical principles with self-validating experimental protocols, this guide serves as a comprehensive resource for researchers engineering visible-light-responsive smart materials and photopharmacological agents.

Mechanistic Rationale: The Ortho-Fluorine Effect

The transformative properties of 1,2-bis(2-fluorophenyl)diazene stem directly from the strategic placement of highly electronegative fluorine atoms at the ortho positions of the azobenzene core[2]. This substitution exerts a profound stereoelectronic influence on the azo bridge (-N=N-).

Separation of n→π* Absorption Bands

In parent azobenzene, the n→π* absorption bands of the E and Z isomers are nearly degenerate, leading to overlapping spectra and poor photostationary states (PSS) under visible light. The introduction of ortho-fluorines alters this dynamic through a strong σ-electron-withdrawing (-I) effect[3].

The Causality: In the Z-isomer, the lone pairs (n-orbitals) of the two nitrogen atoms are forced into close spatial proximity, creating destabilizing electronic repulsion. The highly electronegative fluorine atoms withdraw electron density, significantly stabilizing these n-orbitals and lowering their ground-state energy[1]. Because the E-isomer does not suffer from this same steric lone-pair repulsion, its n-orbitals are less affected. Consequently, the HOMO-LUMO gap for the Z-isomer is widened, causing a pronounced hypsochromic (blue) shift of its n→π* transition, effectively separating it from the E-isomer's absorption band[4].

Jablonski diagram of visible-light-driven two-way isomerization.

Electronic and Photochemical Profiling

The spectral separation achieved in 1,2-bis(2-fluorophenyl)diazene enables nearly quantitative two-way isomerization using strictly visible light[1].

Quantitative Data Comparison

The table below summarizes the critical physicochemical differences between the parent azobenzene and its fluorinated derivatives, highlighting the operational advantages of the ortho-fluoro design[2][4][5].

| Property | Parent Azobenzene | 1,2-bis(2-fluorophenyl)diazene | o-Tetrafluoroazobenzene |

| λ_max (E-isomer, n→π) | ~440 nm | ~450 nm | ~458 nm |

| λ_max (Z-isomer, n→π) | ~430 nm | ~410 nm | ~408 nm |

| Band Separation (Δλ) | < 10 nm | ~40 nm | ~50 nm |

| PSS (E→Z) | ~80% (Requires UV) | >90% (Green Light) | >95% (Green Light) |

| Z-Isomer Thermal Half-life (25°C) | ~2 days | ~Weeks | ~2 Years |

Thermodynamic Stability of the Z-Isomer

One of the most critical parameters for applications in data storage or photopharmacology is the thermal half-life of the metastable Z-isomer. 1,2-bis(2-fluorophenyl)diazene exhibits an exceptionally long Z-isomer half-life[4].

The Causality: Thermal Z→E isomerization in azobenzenes primarily proceeds via an inversion mechanism rather than rotation. This requires one of the azo nitrogen atoms to rehybridize to a linear sp transition state, which is highly electron-rich. The electron-withdrawing ortho-fluorine atoms inductively destabilize this electron-rich transition state while simultaneously stabilizing the Z-isomer ground state[4]. This dual effect drastically increases the activation energy ( Ea ) barrier, trapping the molecule in the Z-state for weeks to months at ambient temperatures[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify the success of the physicochemical characterization.

Protocol A: Synthesis via Transition-Metal-Free Oxidative Coupling

This environmentally friendly protocol avoids heavy metals, relying on hypervalent iodine to drive the oxidative dimerization of anilines[6].

-

Reagent Preparation: Dissolve 2.27 mmol of 2-fluoroaniline in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[6].

-

Oxidation: Add 1.2 equivalents of Diacetoxyiodobenzene (DIB) and a catalytic amount of Potassium Iodide (KI) to the solution[6].

-

Reaction: Stir the mixture at 30°C for 85–90 minutes. Validation Check: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the azo bond.[6]

-

Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract the organic layer with DCM (3 x 15 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield 1,2-bis(2-fluorophenyl)diazene as a yellow crystalline solid[6].

Step-by-step synthetic workflow for oxidative coupling.

Protocol B: Determination of Thermal Half-Life via Arrhenius Extrapolation

Because the half-life at 25°C is impractically long to measure directly, we measure decay kinetics at elevated temperatures and extrapolate[7].

-

Sample Preparation: Prepare a 30 µM solution of 1,2-bis(2-fluorophenyl)diazene in DMSO[7].

-

Photoisomerization: Irradiate the cuvette with a 530 nm LED until the absorbance at the E-isomer π→π* maximum (~310 nm) reaches a minimum plateau, establishing the PSS[5].

-

Thermal Monitoring: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier thermostat. Monitor the recovery of the 310 nm peak in the dark at four distinct temperatures (e.g., 65°C, 70°C, 75°C, and 80°C)[7].

-

Data Processing: For each temperature, plot ln(A∞−At) versus time to extract the first-order rate constant ( k ).

-

Extrapolation: Plot ln(k) versus 1/T (Arrhenius plot). Use the linear regression to calculate the activation energy ( Ea ) and extrapolate the rate constant at 298 K (25°C), from which the half-life ( t1/2=ln(2)/k ) is derived.

Applications in Advanced Materials and Biology

The robust bistability and visible-light responsiveness of 1,2-bis(2-fluorophenyl)diazene make it a premier building block for next-generation applications.

In photopharmacology , the ortho-fluoroazobenzene core has been utilized to create light-activated ligands that modulate G-quadruplex DNA structures[7]. Because UV light is highly scattering and phototoxic to living tissue, the ability to trigger the E→Z isomerization with tissue-penetrating green light allows for precise, localized control of gene expression in vivo without damaging cellular components[7].

Photopharmacological pathway for light-activated DNA modulation.

Furthermore, in the realm of solar thermal fuels (STFs) , the high energy density of the kinetically trapped Z-isomer, combined with its resistance to ambient thermal degradation, provides a mechanism for capturing solar energy and releasing it as heat on demand[8].

References

-

Bléger, D., et al. "o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light." Journal of the American Chemical Society, 2012, 134(51), 20597-20600.[Link]

-

Kaur, M., et al. "Transition Metal-Free Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Thiophenols to Disulfides." ResearchGate, 2023.[Link]

-

Barrett, S. L., et al. "Kinetic study of azobenzene photoisomerization under ambient lighting." Journal of Photochemistry & Photobiology, A: Chemistry, 2024, 446, 115114.[Link]

-

Luo, Y., et al. "Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives." Physical Chemistry Chemical Physics (RSC), 2018.[Link]

-

Kozieł, K., et al. "Harnessing Light for G-Quadruplex Modulation: Dual Isomeric Effects of an Ortho-Fluoroazobenzene Derivative." PMC, 2024.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Harnessing Light for G-Quadruplex Modulation: Dual Isomeric Effects of an Ortho-Fluoroazobenzene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

solubility of 1,2-bis(2-fluorophenyl)diazene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-bis(2-fluorophenyl)diazene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-bis(2-fluorophenyl)diazene and the Significance of its Solubility

1,2-bis(2-fluorophenyl)diazene belongs to the azobenzene family of compounds, which are characterized by two phenyl rings connected by a diazene (-N=N-) bridge. The presence of fluorine atoms on the phenyl rings can significantly influence the molecule's physicochemical properties, including its solubility. Azobenzene derivatives are of great interest due to their photochromic properties, which allow for reversible isomerization between their trans and cis forms upon light irradiation.[1] This behavior makes them valuable in the development of light-responsive materials, molecular switches, and photodynamic therapies.

The solubility of 1,2-bis(2-fluorophenyl)diazene in various organic solvents is a critical parameter that dictates its utility in a wide range of applications.[2] For instance, in drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.[3] In materials science, the ability to dissolve the compound in a suitable solvent is essential for processing, such as in the preparation of thin films or for its incorporation into polymer matrices.[4] A thorough understanding of its solubility profile is, therefore, a prerequisite for its effective application.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5] The polarity of a molecule is determined by the distribution of electron density across its structure.

Key Factors Influencing the Solubility of 1,2-bis(2-fluorophenyl)diazene:

-

Azobenzene Core: The core structure of azobenzene is relatively nonpolar.

-

Fluorine Substitution: The presence of two fluorine atoms, which are highly electronegative, introduces polarity to the molecule. The position of these substituents is crucial in determining the overall molecular dipole moment.

-

Isomeric State: The trans and cis isomers of azobenzene derivatives can exhibit different solubilities. The cis isomer is generally more polar and often more soluble in polar solvents than the more stable and less polar trans isomer.[1]

Based on these structural features, it can be predicted that 1,2-bis(2-fluorophenyl)diazene will exhibit moderate solubility in a range of organic solvents. Its solubility is likely to be higher in moderately polar to nonpolar solvents that can engage in dipole-dipole interactions and van der Waals forces.

Experimental Determination of Solubility

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered a gold-standard technique.[5] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed methodology for determining the equilibrium solubility of 1,2-bis(2-fluorophenyl)diazene.

Materials and Equipment:

-

1,2-bis(2-fluorophenyl)diazene (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 1,2-bis(2-fluorophenyl)diazene to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The temperature should be maintained at a constant, specified value (e.g., 25 °C).

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.[5]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]

-

-

Quantification of the Dissolved Solute:

-

Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 1,2-bis(2-fluorophenyl)diazene.

-

Analytical Quantification

A. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly accurate and precise method for quantifying the concentration of a solute.[5]

-

Method Development: An appropriate HPLC method must be developed, including the selection of a suitable column, mobile phase, and detection wavelength.

-

Calibration Curve: A calibration curve must be generated by preparing a series of standard solutions of 1,2-bis(2-fluorophenyl)diazene of known concentrations and measuring their corresponding peak areas. The plot of peak area versus concentration should be linear.

-

Sample Analysis: The diluted supernatant is then injected into the HPLC system, and its concentration is determined by comparing its peak area to the calibration curve.

B. UV-Vis Spectroscopy:

UV-Vis spectroscopy is a simpler and faster alternative to HPLC, provided that the solute has a distinct chromophore and does not interfere with the solvent's absorbance.[3][6]

-

Determination of λmax: The wavelength of maximum absorbance (λmax) for 1,2-bis(2-fluorophenyl)diazene in the chosen solvent must be determined by scanning a solution of the compound across a range of wavelengths.

-

Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[7] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

-

Sample Analysis: The absorbance of the diluted supernatant is measured at the λmax, and its concentration is calculated using the calibration curve.

C. Gravimetric Analysis:

A simpler, though potentially less precise, method is gravimetric analysis.[8]

-

A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish.

-

The solvent is carefully evaporated to dryness.

-

The dish with the dried solute is weighed again. The difference in weight corresponds to the mass of the dissolved solute.

-

Solubility is then calculated as the mass of the solute per volume of the solvent.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.

Table 1: Solubility of 1,2-bis(2-fluorophenyl)diazene in Common Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Chloroform | 4.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| DMSO | 7.2 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

This technical guide has provided a comprehensive framework for researchers to approach the determination of the . By understanding the underlying theoretical principles and diligently following the detailed experimental protocols, scientists can generate reliable and reproducible solubility data. This information is indispensable for the rational design of experiments and the successful application of this promising photochromic compound in diverse scientific and technological fields.

References

-

Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]

-

Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds | PDF. [Link]

-

StuDocu. Solubility of Organic Compounds. [Link]

-

ResearchGate. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

ResearchGate. Synthesis and Characterization of Fluorinated Copolyimides Containing Side Azobenzene Groups | Request PDF. [Link]

-

ACS Publications. On the Measurement of Solubility. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

Quantum Yield and Mechanistic Dynamics of 1,2-bis(2-fluorophenyl)diazene Photoisomerization: A Technical Guide

Executive Summary

Azobenzenes are the most ubiquitous molecular photoswitches utilized in materials science and photopharmacology. However, their traditional reliance on ultraviolet (UV) light and the rapid thermal relaxation of their cis (Z) isomers have severely limited their utility in biological systems. The introduction of 1,2-bis(2-fluorophenyl)diazene (commonly referred to as ortho-fluoroazobenzene) fundamentally resolved these bottlenecks. By strategically placing fluorine atoms at the ortho positions, researchers achieved nearly quantitative two-way isomerization using purely visible light, coupled with an unprecedented thermal half-life of the Z-isomer.

This whitepaper provides an in-depth mechanistic analysis, a quantitative data summary, and validated experimental protocols for determining the quantum yields of this critical photoswitch.

Mechanistic Causality of Ortho-Fluorination

In standard, unfunctionalized azobenzenes, the n→π* transitions of the E (trans) and Z (cis) isomers overlap significantly in the visible spectrum. This overlap makes selective bidirectional switching impossible without utilizing high-energy UV light to drive the E→Z transition.

The addition of highly electronegative fluorine atoms adjacent to the diazene bridge alters the molecular orbital energetics through a specific causal mechanism:

-

Electrostatic Repulsion & σ-Electron Withdrawal: In the Z-isomer geometry, the lone pairs on the nitrogen atoms (the n-orbital) are forced into spatial proximity with the electron-rich ortho-fluorine atoms. The strong σ-electron-withdrawing nature of fluorine lowers the overall energy of this n-orbital.

-

Hypsochromic Shift: Because the n-orbital energy is specifically stabilized in the Z-isomer, the energy gap for the n→π* transition increases. This results in a hypsochromic (blue) shift of the Z-isomer's absorption band.

-

Band Separation: This localized stabilization creates a ~42 nm separation between the n→π* absorption bands of the E and Z isomers.

Consequently, green light (> 500 nm) can selectively excite the E-isomer's n→π* transition, while blue light (~410 nm) selectively excites the Z-isomer, allowing for bidirectional visible-light switching ().

Logical flow detailing how ortho-fluorination enables visible-light photoisomerization.

Quantitative Data Summary

The quantum yield (Φ) represents the efficiency of the photoisomerization process—defined as the number of isomerized molecules per absorbed photon. For 1,2-bis(2-fluorophenyl)diazene, the quantum yields are remarkably high for visible-light switches, minimizing the photon flux required to reach the photostationary state (PSS).

Table 1: Photophysical Properties of 1,2-bis(2-fluorophenyl)diazene

| Property | E → Z Isomerization | Z → E Isomerization |

| Excitation Wavelength (λ) | > 500 nm (Green) | 410 nm (Blue) |

| Quantum Yield (Φ) | 50 ± 10% | 72 ± 4% |

| Photostationary State (PSS) | 85% Z-isomer | 97% E-isomer |

| Thermal Half-Life (25 °C) | N/A (E is thermodynamically stable) | ~700 days |

| Activation Barrier (Ea) | N/A | 117 kJ/mol |

Experimental Protocols: Self-Validating Quantum Yield Determination

To ensure trustworthiness and reproducibility in drug development, measuring the quantum yield requires a self-validating system. Relying solely on nominal LED wattage is a critical source of error due to hardware degradation and geometric scattering. Therefore, chemical actinometry must be coupled with in situ spectroscopic monitoring.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Acquisition

-

Dissolve pure E-1,2-bis(2-fluorophenyl)diazene in a non-coordinating, UV-transparent solvent (e.g., acetonitrile or DMSO) to a concentration yielding an optical density (OD) of ~0.1 at the target irradiation wavelength. This low concentration minimizes inner-filter effects.

-

Acquire a baseline UV-Vis spectrum and a ¹⁹F NMR spectrum to serve as the 100% E-isomer reference.

Step 2: Chemical Actinometry (Photon Flux Calibration)

-

Causality: You must determine the absolute number of photons entering the sample volume to calculate an accurate quantum yield.

-

Utilize potassium ferrioxalate actinometry for blue/green light calibration. Irradiate the actinometer solution under identical geometric conditions as the sample. Measure the formation of the Fe(II)-phenanthroline complex at 510 nm to calculate the exact photon flux ( I0 , in einsteins/second).

Step 3: Monochromatic Irradiation & Kinetic Monitoring

-

Irradiate the azobenzene sample using a narrow-band LED (e.g., 500 nm for the E→Z transition).

-

Continuously stir the solution to ensure a homogeneous photon distribution.

-

Extract aliquots at precise time intervals (e.g., every 10 seconds) and quench in liquid nitrogen for subsequent ¹⁹F NMR integration.

-

Causality: ¹⁹F NMR is highly recommended over UV-Vis for quantification because the distinct fluorine chemical shifts for the E-isomer (approx. -121 ppm) and Z-isomer (approx. -117 ppm) allow for absolute molar quantification without the mathematical deconvolution required by overlapping UV-Vis extinction coefficients ().

Step 4: Data Extraction & Quantum Yield Calculation

-

Plot the concentration of the formed isomer versus irradiation time.

-

Determine the initial rate of isomerization ( d[Z]/dt ) from the linear portion of the curve (typically < 10% conversion).

-

Calculate the quantum yield using the formula:

Φ=I0×(1−10−A)d[Z]/dt(Where A is the absorbance of the starting isomer at the specific irradiation wavelength).

Self-validating experimental workflow for determining absolute quantum yields.

Applications in Drug Development (Photopharmacology)

In photopharmacology, therapeutics are designed to be activated or deactivated by light, offering extreme spatiotemporal control over biological activity. Traditional azobenzenes fail in vivo because UV light exhibits poor tissue penetration and induces cellular phototoxicity. Furthermore, their Z-isomers rapidly relax back to the E-form in minutes or hours, requiring constant, damaging irradiation to maintain the drug's active state.

1,2-bis(2-fluorophenyl)diazene solves these critical bottlenecks. The ability to switch states using green and blue light allows for deeper tissue penetration and vastly reduced phototoxicity (). Most importantly, the extraordinary 700-day half-life of the Z-isomer provides a true "bistable" system. A photopharmaceutical incorporating this moiety can be switched "on" with a brief pulse of visible light and will remain active for days without requiring continuous irradiation, fundamentally changing the pharmacokinetic profile of photoswitchable therapeutics.

References

-

Title: o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light Source: Journal of the American Chemical Society URL: [Link]

-

Title: ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers Source: Chemistry - A European Journal URL: [Link]

-

Title: Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology Source: The Journal of Organic Chemistry URL: [Link]

Electronic Properties of Ortho-Fluorinated Azobenzenes: A Technical Guide for Photopharmacology

Executive Summary

The advent of photopharmacology has revolutionized targeted drug delivery and dynamic biological probing by allowing researchers to control molecular activity with high spatiotemporal precision. At the heart of this field is the azobenzene photoswitch. However, classical azobenzenes suffer from critical photophysical limitations: the requirement for phototoxic ultraviolet (UV) light, overlapping absorption bands that prevent quantitative switching, and poor thermal stability of the metastable cis (Z) isomer.

The strategic introduction of fluorine atoms at the ortho positions of the azobenzene core fundamentally alters its electronic structure. This whitepaper provides an in-depth mechanistic analysis of how ortho-fluorination modulates the molecular orbital energy landscape to yield visible-light-responsive, thermally bistable, and biologically robust photoswitches. Designed for drug development professionals and chemical biologists, this guide details the causality behind these electronic shifts and provides field-proven, self-validating protocols for characterizing these advanced photopharmacophores.

Mechanistic Causality: The Ortho-Fluorination Strategy

To understand the superiority of ortho-fluorinated azobenzenes, one must analyze the quantum mechanical consequences of halogen substitution on the azo bond ( −N=N− ).

In unsubstituted azobenzene, the n→π∗ electronic transitions for both the trans (E) and cis (Z) isomers are nearly degenerate, overlapping heavily in the visible region (~440 nm). Consequently, irradiation with visible light excites both isomers simultaneously, resulting in a poor photostationary state (PSS) with incomplete switching.

The Electronic Effect of Fluorine: Fluorine is highly electronegative and exerts a strong σ -electron-withdrawing effect. When positioned ortho to the azo linkage, the fluorine atoms interact directly with the non-bonding ( n ) lone pairs of the nitrogen atoms. In the sterically crowded Z-isomer, the nitrogen lone pairs are forced into close proximity with the electron-rich fluorine atoms. Counterintuitively, rather than destabilizing the molecule through electrostatic repulsion, this geometry specifically lowers the energy of the n -orbital in the Z-isomer [1].

Photophysical Consequences:

-

Band Separation: By lowering the n -orbital energy exclusively in the Z-isomer, the energy gap for its n→π∗ transition increases. This blue-shifts the Z-isomer's absorption band, creating an effective separation of up to 50 nm between the E and Z n→π∗ transitions [1].

-

Thermal Bistability: The lowered ground-state energy of the Z-isomer dramatically increases the thermal activation barrier for Z→E relaxation. The half-life ( t1/2 ) extends from mere hours in classical azobenzenes to up to 2 years for tetra-ortho-fluoroazobenzenes [1].

-

Biological Inertness: The electron-withdrawing nature of the fluorinated aromatic rings stabilizes the azo bond against nucleophilic attack and reduction by intracellular thiols, such as glutathione (GSH), ensuring survival in the reducing cytosolic environment[2].

Caption: Logical flow of electronic tuning via ortho-fluorination in azobenzenes.

Quantitative Photophysical Properties

The degree of electronic tuning can be finely adjusted by combining ortho-fluorination with other substituents. For example, adding para-electron-withdrawing groups (EWGs) like esters works in concert with ortho-fluorines to further separate the n→π∗ bands [1]. Alternatively, replacing a fluorine with an ortho-amine group drastically increases the molar absorptivity in the visible range, albeit at the cost of some thermal stability [3].

Comparative Photophysical Data Summary

| Property | Unsubstituted Azobenzene | Tetra-ortho-fluoroazobenzene | F4-Diester Azobenzene | Ortho-Fluoro-Ortho-Amino Azobenzene |

| n→π∗ Band Separation ( Δλ ) | ~0 nm (Overlapping) | ~42 nm | ~50 nm | Red-shifted, broad |

| Optimal E→Z Light | UV (~365 nm) | Green (>500 nm) | Green (>500 nm) | Violet (~405 nm) |

| Optimal Z→E Light | Blue (~420 nm) | Blue (~410 nm) | Blue (~410 nm) | Orange (~595 nm) |

| Z-Isomer Thermal Half-Life | ~1.4 Days | ~2 Years (at 25°C) | > Days | ~72 Hours (at 25°C) |

| GSH Reduction Resistance | Poor | Excellent | Excellent | Excellent |

(Data synthesized from Hecht et al. [1], Priimagi et al. [3], and related photopharmacology literature [4])

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the characterization of an ortho-fluorinated azobenzene must rely on orthogonal validation methods. UV-Vis spectroscopy alone is insufficient because the pure Z-isomer spectrum is rarely obtainable without thermal degradation or incomplete photoconversion. Therefore, protocols must couple UV-Vis with Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating loop.

Caption: Standardized workflow for photophysical characterization of photoswitches.

Protocol A: Determination of Photostationary States (PSS)

Causality: NMR integrates the distinct proton/fluorine resonances of the two isomers, providing an absolute molar ratio that calibrates the relative absorbance changes seen in UV-Vis.

-

Baseline Establishment: Dissolve the azobenzene in a deuterated solvent (e.g., DMSO- d6 or CD 3 CN) to a concentration of 1-5 mM. Keep the sample in absolute darkness for 24 hours to ensure 100% thermal relaxation to the E-isomer.

-

Initial Spectra: Acquire a baseline UV-Vis spectrum and a 1 H/ 19 F-NMR spectrum.

-

Forward Isomerization ( E→Z ): Irradiate the NMR tube directly with a high-power LED (e.g., 530 nm for F4-azobenzenes) using an optical fiber. Monitor via UV-Vis aliquots until the absorption spectrum ceases to change (indicating the PSS has been reached).

-

Quantification: Immediately acquire an NMR spectrum. Integrate the distinct ortho-proton or fluorine peaks of the E and Z isomers to calculate the exact PSS ratio (e.g., 92% Z / 8% E).

-

Reverse Isomerization ( Z→E ): Irradiate the sample with blue light (410 nm) until a new steady state is reached, and repeat the NMR quantification.

Protocol B: Thermal Half-Life ( t1/2 ) Measurement

Causality: Because biological assays often run at 37°C in the dark, knowing the exact kinetic decay rate of the active (Z) state is critical to prevent false negatives caused by premature thermal relaxation.

-

Z-Isomer Generation: Irradiate a highly diluted sample (~50 µM) in a quartz cuvette with the optimal E→Z wavelength until PSS is achieved.

-

Thermal Incubation: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to the target temperature (e.g., 25°C or 37°C). Ensure the sample chamber is completely dark.

-

Kinetic Tracking: Program the spectrophotometer to measure the absorbance at the E-isomer's π→π∗ maximum ( λmax ) at regular intervals (e.g., every 10 minutes for fast relaxers, or every 12 hours for highly stable F4-azobenzenes).

-

Data Fitting: Plot the absorbance A(t) against time. Fit the data to a first-order exponential decay equation: A(t)=A∞−(A∞−A0)e−kt . Calculate the half-life using t1/2=ln(2)/k .

Advanced Structural Modifications for In Vivo Use

While tetra-ortho-fluoroazobenzenes boast incredible bistability, their molar absorption coefficients in the visible region are relatively low, requiring intense irradiation [3]. To optimize these molecules for deep-tissue in vivo applications, researchers have developed two primary workarounds:

-

Asymmetric Ortho-Amination: Replacing a single ortho-fluorine with a pyrrolidine or secondary amine group drastically increases the visible-light absorptivity. While this lowers the thermal half-life from years to roughly 72 hours, 72 hours is still more than sufficient for most pharmacological assays [3].

-

Extended π -Conjugation: Introducing sp2 -hybridized conjugated substituents (e.g., aldehydes or extended aromatic systems) at the para positions pushes the absorption deeper into the "therapeutic window" (600–900 nm), allowing for red-light switching which penetrates biological tissue far more effectively than green or blue light [4].

Conclusion

The transition from classical azobenzenes to ortho-fluorinated derivatives marks a paradigm shift in photopharmacology. By rationally manipulating the molecular orbital energies via σ -electron-withdrawing substituents, researchers can decouple the n→π∗ transitions, achieve near-quantitative visible-light switching, and shield the pharmacophore from biological degradation. When integrated with rigorous, self-validating experimental protocols, ortho-fluorinated azobenzenes provide a robust foundation for the next generation of light-controlled therapeutics.

References

-

Title: ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers Source: Chemistry - A European Journal (Wiley) URL: [Link]

-

Title: Visible Light Mediated Bidirectional Control over Carbonic Anhydrase Activity in Cells and in Vivo Using Azobenzenesulfonamides Source: Journal of the American Chemical Society (ACS) URL: [Link]

-

Title: Controlling azobenzene photoswitching through combined ortho-fluorination and -amination Source: Chemical Communications (RSC) URL: [Link]

-

Title: Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology Source: The Journal of Organic Chemistry (ACS) URL: [Link]

The Evolution and Chemistry of Fluorinated Diazene Compounds: A Comprehensive Guide to Discovery, Synthesis, and Mechanistic Insights

Executive Summary

The strategic incorporation of fluorine into organic and inorganic scaffolds fundamentally alters their stereoelectronic properties, reactivity, and thermodynamic stability. Among the most fascinating classes of fluorinated molecules are the fluorinated diazenes (azo compounds), characterized by an N=N double bond flanked by highly electronegative fluorine atoms or perfluoroalkyl groups.

This technical guide provides an in-depth analysis of the discovery, structural anomalies, and synthetic methodologies of two foundational fluorinated diazenes: Difluorodiazene (N₂F₂) and Hexafluoroazomethane (CF₃N=NCF₃) . Designed for researchers and drug development professionals, this whitepaper dissects the mechanistic causality behind their behavior and provides self-validating experimental protocols for their synthesis.

Historical Milestones: The Dawn of Fluorinated Diazenes

The chemistry of binary nitrogen fluorides remained entirely unknown until the synthesis of nitrogen trifluoride (NF₃) in 1928. However, the isolation of compounds containing nitrogen-nitrogen double bonds proved significantly more challenging due to the high energy and explosive nature of their precursors.

-

Hexafluoroazomethane (CF₃N=NCF₃): The first robust perfluorinated diazene was identified in 1940 by [1]. It was discovered as a side-product during the aggressive fluorination of cyanogen iodide (ICN) with iodine pentafluoride (IF₅). Its remarkable thermal stability made it an early subject of interest for generating trifluoromethyl radicals.

-

Difluorodiazene (N₂F₂): The simplest fluorinated diazene was first synthesized and characterized in 1942 by [2] during his doctoral research at Cornell University. Haller achieved this via the highly hazardous thermal decomposition of fluorine azide (N₃F).

Stereoelectronic Anomalies: The "Cis Effect"

In classical organic chemistry, steric repulsion dictates that trans isomers of 1,2-disubstituted ethylenes or diazenes are thermodynamically more stable than their cis counterparts. Difluorodiazene violently violates this heuristic.

In N₂F₂, the cis isomer is approximately 12.5 kJ/mol more stable than the trans isomer , a phenomenon known as the "cis effect" [3].

Mechanistic Causality

The stability of cis-N₂F₂ is driven by a complex interplay of hyperconjugation and orbital rehybridization, as elucidated by [3]:

-

Bent-Bond Contributions: The extreme electronegativity of fluorine draws electron density away from the nitrogen atoms, increasing the p-character of the N-F bonds.

-

Orbital Tilting: To minimize repulsion between the nonbonded electron pairs on the adjacent nitrogen atoms, the nitrogen orbitals pointing toward each other tilt away from the N-N axis.

-

Hyperconjugation: In the cis configuration, the nitrogen lone pairs are optimally aligned to donate electron density into the highly polarized, low-lying σ*(N-F) antibonding orbitals. This stereoelectronic delocalization provides a profound stabilizing force that overcomes the steric penalty of the cis geometry.

Quantitative Thermochemical and Structural Data

To facilitate comparative analysis, the structural and physical properties of the primary fluorinated diazenes are summarized below.

| Property | cis-Difluorodiazene | trans-Difluorodiazene | Hexafluoroazomethane |

| Molecular Formula | N₂F₂ | N₂F₂ | C₂F₆N₂ |

| Symmetry Point Group | C₂v | C₂h | C₂h (trans dominant) |

| Boiling Point | -105.7 °C | -111.4 °C | -31.6 °C |

| Melting Point | < -195 °C | -172 °C | N/A |

| N=N Bond Length | 121 pm | 122 pm | ~125 pm |

| N-X Bond Length | 141 pm (N-F) | 140 pm (N-F) | ~147 pm (N-C) |

| Thermodynamic Status | Favored (ΔH = -12.5 kJ/mol) | Kinetically trapped | Highly stable |

Self-Validating Synthetic Methodologies

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . Each step includes in-line analytical checks to verify reaction progress and prevent catastrophic failures.

Protocol A: Synthesis and Isomer Separation of Difluorodiazene (N₂F₂)

Justification: Haller's original use of N₃F is unacceptably dangerous for modern laboratories. The thermal decomposition of the potassium fluoride-difluoroamine adduct (KF·HNF₂) provides a controlled, self-validating alternative.

Step-by-Step Methodology:

-

Precursor Formation: Condense difluoroamine (HNF₂) gas onto anhydrous potassium fluoride (KF) at -78 °C in a passivated Monel vacuum line.

-

Causality: Monel (a nickel-copper alloy) is used because fluorinated intermediates generate trace HF, which aggressively corrodes borosilicate glass, leading to SiF₄ contamination and vessel rupture.

-

Validation: Monitor the pressure transducer. A stoichiometric pressure drop indicates the successful formation of the solid KF·HNF₂ adduct.

-

-

Thermal Decomposition: Slowly warm the reactor to 20 °C under dynamic vacuum.

-

Validation: The evolution of gas (N₂F₂ and HF) will register as a controlled pressure spike on the manifold gauge.

-

-

Cryogenic Trapping: Pass the effluent through a series of U-traps cooled to -78 °C and -196 °C.

-

Causality: The -78 °C trap selectively condenses unreacted HNF₂ and HF, while the -196 °C trap captures the highly volatile N₂F₂ mixture without thermal degradation.

-

-

Isomer Separation: Perform low-temperature fractional distillation.

-

Validation: Collect the fraction boiling at -111.4 °C (trans-N₂F₂) and the fraction at -105.7 °C (cis-N₂F₂). Confirm isomer purity via ¹⁹F NMR; the cis isomer exhibits distinct N-F coupling constants compared to the trans isomer.

-

Caption: Workflow of N2F2 synthesis and isomer separation via thermal decomposition.

Protocol B: Synthesis of Hexafluoroazomethane (CF₃N=NCF₃)

Justification: The [4] utilizing cyanogen iodide and iodine pentafluoride remains a highly effective route for generating the robust perfluorinated diazene scaffold.

Step-by-Step Methodology:

-

Reagent Loading: In an argon-purged, passivated Hastelloy autoclave, combine stoichiometric amounts of Cyanogen Iodide (ICN) and Iodine Pentafluoride (IF₅).

-

Thermal Activation: Seal the autoclave and heat to 90–100 °C for 4 hours.

-

Causality: The thermal energy overcomes the activation barrier for the oxidative fluorination of the carbon-nitrogen triple bond.

-

Validation: The autoclave's internal pressure gauge will indicate a steady rise as gaseous CF₃N=NCF₃ and N₂ are generated.

-

-

Quenching and Scrubbing: Vent the gaseous products through a scrubber containing 20% aqueous KOH.

-

Causality: KOH neutralizes highly toxic and corrosive unreacted IF₅, HF, and iodine byproducts, allowing only the inert fluorocarbon gases to pass.

-

-

Cryogenic Distillation: Collect the purified product in a -78 °C trap.

-

Validation: Analyze the condensed liquid via GC-MS. The presence of a molecular ion at m/z 166 and a dominant base peak for the CF₃⁺ fragment at m/z 69 confirms the synthesis of hexafluoroazomethane.

-

Mechanistic Pathways in Application: Radical Generation

In modern materials science and drug discovery, hexafluoroazomethane is highly valued as a clean, predictable precursor for trifluoromethyl radicals (CF₃•) . As detailed in classical [5], the photolysis or pyrolysis of CF₃N=NCF₃ undergoes homolytic cleavage.

Because the extrusion of nitrogen gas (N₂) is highly entropically favored, the reaction is irreversible, providing a pristine source of CF₃• radicals for the late-stage functionalization of pharmaceutical olefins.

Caption: Mechanistic pathway of homolytic cleavage in hexafluoroazomethane to generate radicals.

References

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications. Available at:[Link]

-

Inorganic Syntheses, Vol. 14 (1973) - Citing J.F. Haller, Cornell University, 1942. SlideShare. Available at:[Link]

-

Contribution to the Study of the Gauche Effect. The Complete Structure of the Anti Rotamer of 1,2-Difluoroethane. ACS Publications. Available at:[Link]

-

The Thermal Decomposition of Hexafluoroazomethane. Canadian Science Publishing. Available at:[Link]

-

Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. ACS Publications. Available at:[Link]

Application Note and Protocol: Probing the Photochemical and Thermal Isomerization of 1,2-bis(2-fluorophenyl)diazene

Introduction: The Allure of Ortho-Fluorinated Azobenzenes

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, prized for their ability to undergo reversible E/Z isomerization upon light irradiation.[1][2][3] This light-induced change in molecular geometry allows for precise spatiotemporal control over biological activity or material properties.[1][4] The introduction of fluorine atoms at the ortho positions of the phenyl rings, as in 1,2-bis(2-fluorophenyl)diazene, imparts unique and highly desirable characteristics. Specifically, ortho-fluorination is known to significantly increase the thermal half-life of the Z-isomer and to create a separation between the n→π* absorption bands of the E and Z isomers.[5][6] This separation enables nearly quantitative two-way isomerization with visible light, a feature of paramount importance for applications in biological systems where UV light can be damaging.[5][6][7]

This application note provides a detailed experimental framework for the synthesis, characterization, and in-depth study of the E/Z isomerization of 1,2-bis(2-fluorophenyl)diazene, a representative ortho-fluorinated azobenzene. The protocols herein are designed to be self-validating and are grounded in established spectroscopic techniques.

Synthesis of 1,2-bis(2-fluorophenyl)diazene

A reliable synthesis of the target compound is the essential first step. While several methods exist for the synthesis of azobenzenes, a common approach involves the oxidation of the corresponding aniline.[8]

Protocol 1: Synthesis via Oxidation of 2-Fluoroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline in a suitable solvent such as dichloromethane.

-

Oxidation: Slowly add an oxidizing agent, for example, manganese dioxide (MnO₂), to the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the oxidant. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure E-1,2-bis(2-fluorophenyl)diazene.

Characterization of Isomers

The distinct electronic and structural properties of the E and Z isomers allow for their characterization and quantification using UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the isomerization process due to the different absorption spectra of the E and Z isomers.[3][9] The more stable E isomer typically exhibits a strong π→π* transition in the UV region and a weaker n→π* transition at longer wavelengths. Upon conversion to the Z isomer, the intensity of the π→π* band decreases, while the n→π* band often shows a slight increase and may shift.[9]

Table 1: Expected Spectroscopic Properties of 1,2-bis(2-fluorophenyl)diazene Isomers

| Isomer | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| E | π→π | ~320-350 | High |

| n→π | ~430-450 | Low | |

| Z | π→π | ~320-350 (decreased intensity) | Moderate |

| n→π | ~430-450 (increased intensity) | Low-Moderate |

Note: The exact values are solvent-dependent and should be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous structural information and allows for the quantification of the E/Z isomer ratio in a mixture.[1][10][11] The protons on the phenyl rings of the two isomers will experience different chemical environments, leading to distinct signals.

Protocol 2: NMR Analysis of Isomerization

-

Sample Preparation: Prepare a solution of the azobenzene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient for a good signal-to-noise ratio.

-

Dark Adaptation: Keep the sample in the dark to ensure it is predominantly in the thermodynamically stable E form.

-

Acquisition of E-isomer Spectrum: Record the ¹H NMR spectrum of the dark-adapted sample.

-

Photostationary State (PSS): Irradiate the NMR tube with a light source of the appropriate wavelength (e.g., 365 nm LED) to induce E→Z isomerization until no further changes in the spectrum are observed, indicating the PSS has been reached.[1]

-

Acquisition of PSS Spectrum: Record the ¹H NMR spectrum at the PSS.

-

Quantification: Calculate the isomer ratio by integrating well-resolved signals corresponding to each isomer.

Experimental Workflow for Isomerization Studies

The following workflow outlines the key steps for investigating the photochemical and thermal isomerization of 1,2-bis(2-fluorophenyl)diazene.

Caption: Experimental workflow for studying the E/Z isomerization of 1,2-bis(2-fluorophenyl)diazene.

Protocol 3: UV-Vis Monitoring of Photochemical Isomerization

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. For irradiation, a fiber-optic coupled LED or a filtered lamp can be used.[1][12]

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 in the main absorption band of the E isomer.[12]

-

E→Z Isomerization:

-

Record the initial UV-Vis spectrum of the dark-adapted solution (predominantly E-isomer).

-

Irradiate the sample with a light source that excites the π→π* transition (e.g., 365 nm).

-

Record spectra at regular time intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.[1]

-

-

Z→E Isomerization (Photochemical):

-

At the PSS, switch the irradiation source to a wavelength that excites the n→π* transition of the Z-isomer (e.g., 450 nm).

-

Record spectra at regular intervals to monitor the photochemical back-isomerization to the E-form.

-

-

Data Analysis:

-

Plot the absorbance at the λmax of the E and Z isomers as a function of time to determine the kinetics of isomerization.

-

The presence of an isosbestic point, where the absorbance remains constant, indicates a clean conversion between two species.[1]

-

Protocol 4: Kinetic Analysis of Thermal Z→E Isomerization

-

Sample Preparation: Prepare a solution of the compound and irradiate it to reach the PSS, which is enriched in the Z-isomer.

-

Thermal Relaxation: Place the cuvette in a thermostated holder in the spectrophotometer in complete darkness.

-

Data Acquisition: Record UV-Vis spectra at regular time intervals to monitor the thermal back-isomerization to the E-form. The frequency of data collection will depend on the expected half-life of the Z-isomer.

-

Data Analysis:

-

The thermal isomerization from Z to E typically follows first-order kinetics.

-

Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction (pure E-isomer).

-

The slope of the resulting linear plot will be equal to -k, where k is the first-order rate constant.

-

The half-life (t1/2) can be calculated using the equation: t1/2 = ln(2)/k.

-

Determination of Isomerization Quantum Yield

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo isomerization for each photon absorbed.[3][4]

Protocol 5: Relative Quantum Yield Determination using a Chemical Actinometer

-

Actinometer Selection: A well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength should be used. Potassium ferrioxalate is a common choice.[4][12]

-

Photon Flux Determination:

-

Irradiate the actinometer solution under the same conditions (wavelength, light intensity, geometry) as the sample.

-

Determine the number of photons absorbed by the actinometer using the appropriate analytical method.

-

-

Sample Irradiation:

-

Irradiate a solution of 1,2-bis(2-fluorophenyl)diazene of known concentration for a short period, ensuring low conversion (<10%).

-

Determine the change in concentration of the E-isomer using UV-Vis spectroscopy.

-

-

Quantum Yield Calculation: The quantum yield of E→Z isomerization (ΦE→Z) can be calculated using the following formula:

ΦE→Z = (ΔnE / Δt) / Iabs

where:

-

ΔnE is the change in the number of moles of the E-isomer.

-

Δt is the irradiation time.

-

Iabs is the number of photons absorbed by the sample per unit time.

-

Mechanism of E/Z Isomerization

The isomerization of azobenzenes can proceed through two primary pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms.[2] The operative mechanism can be influenced by factors such as the substitution pattern on the phenyl rings and the solvent. For ortho-substituted azobenzenes, the inversion pathway is often favored for thermal Z→E isomerization.

Caption: Reversible E/Z isomerization of 1,2-bis(2-fluorophenyl)diazene.

Conclusion

The experimental protocols and theoretical background provided in this application note offer a comprehensive guide for researchers studying the E/Z isomerization of 1,2-bis(2-fluorophenyl)diazene. A thorough understanding of the photochemical and thermal properties of this and related ortho-fluorinated azobenzenes is crucial for their rational design and application in advanced photoswitchable systems. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their work in photopharmacology, molecular machines, and smart materials.

References

- A fiber-optic spectroscopic setup for isomerization quantum yield determination. SpringerLink.

- Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences (RSC Publishing).

- Application Notes and Protocols for Studying Azobenzene Isomerization. Benchchem.

- UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir (ACS Publications).

- o-Fluoroazobenzenes as Readily Synthesized Photoswitches Offering Nearly Quantitative Two-Way Isomerization with Visible Light. Journal of the American Chemical Society.

- Controlling azobenzene photoswitching through combined ortho-fluorination and -amination. Royal Society of Chemistry.

- Azobenzene Photoisomerization Quantum Yields in Methanol Redetermined. Request PDF.

- The Dawn of a Molecular Switch: An In-depth Technical Guide to the Early Studies of Azobenzene Photoswitching. Benchchem.

- A Technical Guide to the Quantum Yield of 4'-Ethyl-4-dimethylaminoazobenzene. Benchchem.

- UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir.

- comparative analysis of azobenzene-based photoswitches. Benchchem.

- o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light. PubMed.

- Kinetic analysis of the thermal isomerisation pathways in an asymmetric double azobenzene switch. PubMed.

- Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection. Analyst (RSC Publishing).

- Electrocatalytic Z → E Isomerization of Azobenzenes. ACS Publications.

- Shaping Crystals with Light: Crystal-to-Crystal Isomerization and Photomechanical Effect in Fluorinated Azobenzenes. Journal of the American Chemical Society (ACS Publications).

- A tetra-ortho-Chlorinated Azobenzene Molecule for Visible-Light Photon Energy Conversion and Storage. PMC.

- Kinetics of the Z-E isomerization of monosubstituted azobenzenes in polar organic and aqueous micellar solvents. ResearchGate.

- Kinetic study of thermal Z to E isomerization reactions of azobenzene and 4-dimethylamino-4'-nitroazobenzene in ionic liquids [1-R-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with R = butyl, pentyl, and hexyl]. PubMed.

- Designing Reversible Photoswitching Azobenzene-Modified Nucleotide for Controlling Biological Function. Journal of the American Chemical Society.

- Photoswitching of azobenzene-containing self-assembled monolayers as a tool for control over silicon surface electronic properties. The Journal of Chemical Physics (AIP Publishing).

- UV-vis spectroscopic responses of the photoisomerization of azobenzene... ResearchGate.

- Reversible photoswitching of encapsulated azobenzenes in water. PNAS.

- Expanding excitation wavelengths for azobenzene photoswitching into the near-infrared range via endothermic triplet energy transfer. PMC.

- Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. the University of Groningen research portal.

- To Isomerize or not to Isomerize? E/Z Isomers of Cyclic Azobenzene Derivatives and Their Reactivity Upon One- Electron Reduction. chemrxiv.org.

- Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. PMC.

- Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by. Semantic Scholar.

- ¹H NMR monitoring of (E)/(Z) ratio of 2 b [% of (E)‐isomer]. Solid lines. ResearchGate.

- 55 Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5. senshu-u.ac.jp.

- A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. Organic Chemistry Portal.

- (PDF) Synthesis and crystal structure of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene. researchgate.net.

- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. MDPI.

- N–H⋯π induced configurational isomerism and the role of temperature in the Z to E isomerization of 2-fluoro-N′-(3-fluorophenyl)benzimidamide. CrystEngComm (RSC Publishing).

- Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. scribd.com.

- Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. pubs.acs.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]

- 8. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

Application Note: Advanced Methodologies for the Photochemical Characterization of Fluorinated Azobenzenes

Target Audience: Researchers, materials scientists, and photopharmacology development professionals.

Introduction: The Mechanistic Advantage of Fluorination

Azobenzenes are the quintessential molecular photoswitches, undergoing reversible E/Z (trans/cis) isomerization upon light absorption. However, traditional unsubstituted azobenzenes suffer from critical limitations in biological and advanced material applications: they require high-energy, potentially damaging ultraviolet (UV) light for E→Z isomerization, and their Z-isomers often exhibit short thermal half-lives.

The introduction of highly electronegative fluorine atoms—specifically at the ortho positions relative to the azo bond—fundamentally alters the molecule's electronic structure. Causality of Fluorination: The σ-electron-withdrawing fluorine atoms inductively lower the energy of the non-bonding (n) orbitals of the azo nitrogen atoms. Crucially, this stabilization is highly pronounced in the metastable Z-isomer due to its specific geometry, which leads to a significant hypsochromic (blue) shift of the Z-isomer's n-π* transition[1]. This electronic uncoupling effectively separates the previously overlapping n-π* absorption bands of the E and Z isomers, enabling quantitative, bidirectional photoswitching using exclusively visible light (e.g., green and blue LEDs)[2][3]. Furthermore, this orbital stabilization dramatically increases the thermal half-life of the Z-isomer, extending it from hours to days or even years[1][4].

Table 1: Comparative Photochemical Properties

The following table summarizes the quantitative shifts in photochemical behavior when transitioning from standard azobenzenes to tetra-ortho-fluoroazobenzenes.

| Photochemical Property | Unsubstituted Azobenzene | Tetra-ortho-fluoroazobenzene | Mechanistic Driver |

| E→Z Activation | UV (~365 nm) | Visible (Green, ~520 nm) | Red-shifted π-π* / accessible n-π* |

| Z→E Activation | Blue (~420 nm) | Visible (Blue/Violet, ~405 nm) | Hypsochromic shift of Z n-π* band |

| n-π Band Separation* | Heavily Overlapping | Distinctly Separated | Inductive stabilization of Z n-orbitals |

| Thermal Half-Life (Z) | Hours to Days | Days to Years | Lowered ground-state energy of Z-isomer |

| Biological Utility | Low (UV toxicity, poor tissue penetration) | High (Visible light, minimal damage) | Elimination of UV requirement |

Analytical Workflow for Photoswitch Characterization

To rigorously validate a newly synthesized fluorinated azobenzene, a systematic analytical workflow must be employed. The diagram below maps the logical progression of these characterization steps.

Workflow for the photochemical characterization of fluorinated azobenzene photoswitches.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By strictly monitoring mass balance and isosbestic points, researchers can distinguish between clean photoisomerization and unwanted photodegradation.

Protocol 1: UV-Vis Spectroscopic Profiling and Fatigue Resistance

Purpose: To map the electronic transitions, determine the optimal irradiation wavelengths (λ_max), and verify the bistable fatigue resistance of the photoswitch[5]. Causality: UV-Vis is utilized first because the separation of the n-π* bands dictates the wavelengths required for bidirectional switching. Observing strict isosbestic points during irradiation self-validates that the system is a clean two-state (E ⇌ Z) transition without side reactions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10–50 µM solution of the fluorinated azobenzene in a spectroscopic-grade solvent (e.g., DMSO, methanol, or PBS for biological probes)[3]. Note: Keep concentration low to ensure absorbance remains < 1.0, adhering strictly to the Beer-Lambert law.

-

Baseline Acquisition: Record the initial UV-Vis absorption spectrum of the thermodynamically stable E-isomer in the dark.

-

Forward Isomerization (E→Z): Irradiate the quartz cuvette using a high-power LED centered at the E-isomer's n-π* λ_max (typically 500–530 nm for ortho-fluoroazobenzenes).

-

Spectral Monitoring: Record spectra at regular intervals (e.g., every 10 seconds) until no further spectral changes occur, indicating the system has reached its Photostationary State (PSS)[5]. Validate the presence of sharp isosbestic points.

-

Fatigue Resistance: Alternately irradiate the sample with green light (520 nm) and blue/violet light (405 nm) for 20+ cycles. Plot the absorbance at a specific wavelength against cycle number. A flat, non-decaying square wave confirms fatigue resistance.

Protocol 2: Photostationary State (PSS) Determination via In Situ NMR

Purpose: To precisely quantify the molar ratio of E and Z isomers at the PSS. Causality: While UV-Vis shows when a PSS is reached, it cannot accurately quantify the E:Z ratio because the absorption tails of the two isomers still slightly overlap. NMR spectroscopy (specifically 1H or 19F NMR) provides distinct, non-overlapping chemical shifts, allowing for absolute quantification via peak integration[2][5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d6 or CD3OD) at a concentration of 1–5 mM in a standard NMR tube.

-

Initial Spectrum: Acquire a baseline 1H and 19F NMR spectrum in the dark to confirm >99% purity of the E-isomer.

-

In Situ Irradiation: Insert an optical fiber coupled to a 520 nm LED directly into the NMR spectrometer probe, or irradiate the tube externally in a mirrored chamber until the PSS is reached.

-

Data Acquisition: Acquire the NMR spectrum immediately post-irradiation.

-

Quantification & Self-Validation: Integrate the distinct signals for the E and Z isomers. Self-Validation Check: Ensure the sum of the E and Z integrations equals the total integration of the initial pure E-isomer spectrum. This mass balance confirms no degradation occurred during irradiation.

Protocol 3: Determination of Photoisomerization Quantum Yield (Φ)

Purpose: To measure the efficiency of the photoisomerization event per absorbed photon. Causality: Quantum yield requires precise knowledge of the photon flux absorbed by the sample. By restricting the measurement to the initial linear phase of the reaction (<10% conversion), you eliminate kinetic interference from the reverse photochemical reaction and thermal relaxation[6][7].

Step-by-Step Methodology:

-

Photon Flux Calibration: Use a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated inline fiber-optic spectrometer to determine the exact photon flux (moles of photons per second) entering the sample volume[6][7].

-

Initial Rate Measurement: Prepare a highly dilute sample (Absorbance ~0.1 at the irradiation wavelength) to minimize inner filter effects.

-

Controlled Irradiation: Irradiate the sample for very short, precisely timed intervals (e.g., 1-2 seconds).

-

Calculation: Plot the concentration of the formed Z-isomer (calculated via Beer-Lambert law using molar extinction coefficients) against time. The slope represents the initial rate. Divide this rate by the absorbed photon flux to yield Φ.

Protocol 4: Thermal Relaxation Kinetics (Dark Half-Life)